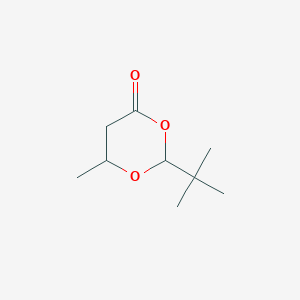
2-tert-Butyl-6-methyl-1,3-dioxan-4-one
Descripción general
Descripción
2-tert-Butyl-6-methyl-1,3-dioxan-4-one is a chemical compound with the following properties:
- Empirical Formula : C9H16O3
- Molecular Weight : 172.22 g/mol
- CAS Number : 100017-18-3
- Optical Activity : [α]20/D −56±2°, c = 1% in chloroform
- Melting Point : 82-84 °C (literature value)
Synthesis Analysis
The synthesis of this compound involves the transformation of ®-β-hydroxy-butyric acid. It can be α-alkylated with high anti-selectivity. Further details on the synthetic route and conditions would require a deeper investigation of relevant literature.
Molecular Structure Analysis
The molecular structure of 2-tert-Butyl-6-methyl-1,3-dioxan-4-one consists of a dioxane ring with a tert-butyl group and a methyl group attached. The stereochemistry is (2R,6R). Refer to the SMILES notation: C[C@@H]1CC(=O)OC@@HC©©.
Chemical Reactions Analysis
The compound’s reactivity likely involves ring-opening reactions, nucleophilic substitutions, and transformations of the carbonyl group. Investigating specific reactions and mechanisms would require further research.
Physical And Chemical Properties Analysis
- Solubility : Soluble in organic solvents (e.g., chloroform).
- Stability : Stable under standard conditions.
- Boiling Point : Not specified in available data.
Aplicaciones Científicas De Investigación
Application in Bromination Reactions : The compound is used in bromination reactions. For example, free-radical bromination of 2-tert-butyl-2,6-dimethyl-1,3-dioxan-4-one results in a bromomethyl product, demonstrating its reactivity and potential in synthesis processes (Lange, Organ, & Roche, 1992).
Chiral Acetylacetic Acid Derivative Synthesis : It serves as a chiral acetylacetic acid derivative for synthesizing enantiopure compounds. An improved synthesis method for this compound has been reported, highlighting its importance in chiral chemistry (Seebach, Gysel, Job, & Beck, 1992).
Preparation of α,β,β-Trisubstituted β-Hydroxycarboxylic Acids : It is used as an intermediate in preparing α,β,β-trisubstituted β-hydroxycarboxylic acids from (R)-3-Hydroxybutyric Acid, indicating its utility in complex organic syntheses (Amberg & Seebach, 1990).
In Polyol Chain Synthesis : It has applications in the synthesis of polyol chains, particularly in the formation of anti-diols, which are crucial for the synthesis of complex organic molecules like roflamycoin polyol (Rychnovsky, Fryszman, & Khire, 1999).
Use in Steric Structure Analysis : This compound has been employed in studies to understand the steric structure of cyclic acetals, contributing to our understanding of molecular configurations and interactions (Arbuzov, Skurko, Zlot-skii, Rakhmankulov, Kataev, & Vereshchagin, 1979).
Conformational Preference Studies : The compound has been the focus of theoretical studies exploring its conformational preferences, contributing to our understanding of molecular dynamics and stability (Nasrolahi, Ghiasi, & Shafiei, 2019).
Antioxidant Activity Research : Its derivatives have been studied for their antioxidant activities, particularly in understanding the role of intramolecular hydrogen bonding in these activities (Amorati, Lucarini, Mugnaini, & Pedulli, 2003).
Synthesis of Amino Acid Derivatives : It has been used in the synthesis of amino acid derivatives, specifically threonine and allo-threonine analogs, highlighting its utility in the field of bioorganic chemistry (Sting & Seebach, 1996).
Safety And Hazards
As with any chemical, precautions should be taken:
- Handling : Use appropriate protective equipment (gloves, goggles).
- Storage : Store at -20°C.
- Toxicity : No specific toxicity data available; handle with care.
Direcciones Futuras
Research avenues include:
- Functionalization : Explore derivatization for novel applications.
- Biological Activity : Investigate potential biological effects.
- Catalysis : Assess its catalytic properties.
Please note that this analysis is based on available data, and further studies are needed to fully understand the compound’s properties and potential applications123.
Propiedades
IUPAC Name |
2-tert-butyl-6-methyl-1,3-dioxan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6-5-7(10)12-8(11-6)9(2,3)4/h6,8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWUTHYTQUXJTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC(O1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl-6-methyl-1,3-dioxan-4-one | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



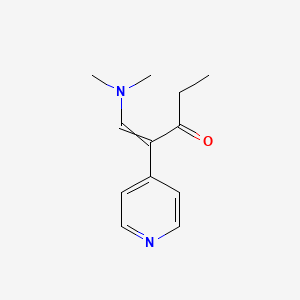

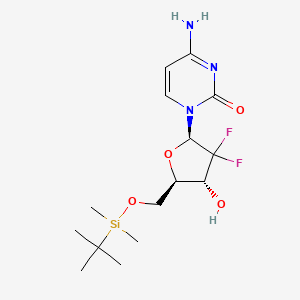
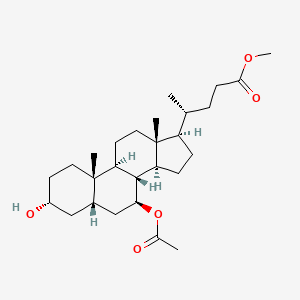
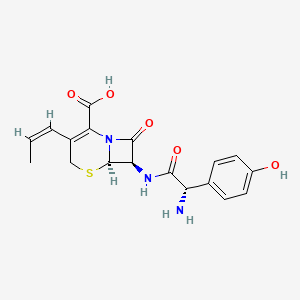
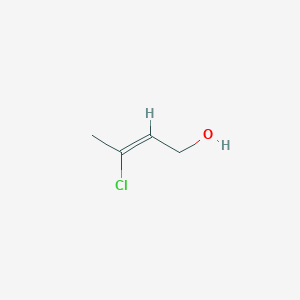
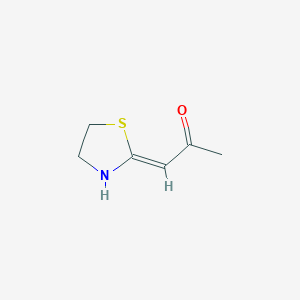
![N-[(2,6-Diethoxyphenyl)methylidene]hydroxylamine](/img/structure/B1141504.png)
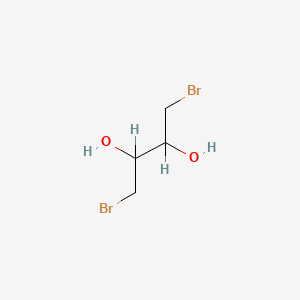
![Sodium;2-[2-[(4-aminobenzoyl)amino]ethylsulfonyl]ethyl sulfate](/img/structure/B1141506.png)